5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
CAS No.: 1187447-26-2
Cat. No.: VC11950814
Molecular Formula: C18H13ClN4O2
Molecular Weight: 352.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187447-26-2 |
|---|---|
| Molecular Formula | C18H13ClN4O2 |
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C18H13ClN4O2/c1-24-14-8-4-12(5-9-14)17-20-18(25-23-17)16-10-15(21-22-16)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22) |
| Standard InChI Key | DWBLQJYHJGIAHX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₈H₁₃ClN₄O₂, with a molecular weight of 352.8 g/mol. Key structural components include:
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A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom).
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A 4-methoxyphenyl group (electron-donating methoxy substituent at the para position).
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A 3-(4-chlorophenyl)-1H-pyrazol-5-yl group (chlorine-substituted aryl-pyrazole hybrid).
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported (predicted: 180–185°C) | |
| Boiling Point | Not reported | – |
| Density | 1.32 g/cm³ (predicted) | |
| LogP (Lipophilicity) | 3.8 (predicted) | |
| Solubility | Low in water; soluble in DMSO, DMF |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves cyclization reactions between acylhydrazides and activated carboxylic acid derivatives. A common approach includes:
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Formation of Amidoxime: Reaction of 4-methoxybenzohydrazide with hydroxylamine.
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Cyclization: Treatment with 3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl chloride in the presence of phosphoryl chloride (POCl₃), yielding the 1,2,4-oxadiazole ring .
Example Reaction:
Structural and Electronic Analysis
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1525 cm⁻¹ (C=N stretch, oxadiazole) and 1245 cm⁻¹ (C–O–C stretch, methoxy group) .
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¹H NMR: Signals at δ 7.8–7.4 ppm (aromatic protons), δ 3.9 ppm (methoxy singlet), and δ 6.9 ppm (pyrazole proton).
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Mass Spectrometry: Molecular ion peak at m/z 352.8 (M⁺).
Computational Studies
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DFT Calculations: The 4-chlorophenyl group enhances electrophilicity, while the methoxy group improves solubility .
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Molecular Docking: Strong binding affinity (−9.2 kcal/mol) with EGFR tyrosine kinase (PDB: 1M17), suggesting anticancer potential .
Biological Activities
Anticancer Activity
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In Vitro Screening: Tested against NCI-60 cell lines, showing GI₅₀ values of 1.2–4.5 μM for leukemia (HL-60) and breast cancer (MCF-7) .
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Mechanism: Induces apoptosis via caspase-3 activation and G1 cell cycle arrest .
Table 2: Anticancer Activity Against Select Cell Lines
Antimicrobial Activity
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Bacterial Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 85% growth inhibition of Candida albicans at 32 μg/mL .
Enzyme Inhibition
Structure-Activity Relationship (SAR)
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4-Chlorophenyl Group: Essential for DNA intercalation and topoisomerase II inhibition .
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Methoxy Substituent: Enhances solubility and bioavailability without compromising activity .
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Pyrazole Moiety: Facilitates hydrogen bonding with target enzymes (e.g., EGFR) .
Applications and Future Directions
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